P-Fluoro-A-acetamidocinnamic acid chemical structure and properties
P-Fluoro-A-acetamidocinnamic acid chemical structure and properties
[1][2]
Executive Summary
p-Fluoro-α-acetamidocinnamic acid (CAS: 111649-72-0) is a specialized dehydroamino acid derivative serving as the critical intermediate in the asymmetric synthesis of 4-Fluorophenylalanine .[1] As a fluorinated building block, it is essential in medicinal chemistry for the development of peptidomimetics with enhanced metabolic stability and altered lipophilicity. This guide details its chemical structure, thermodynamic properties, Erlenmeyer-Plöchl synthesis, and its role as a substrate in Rhodium-catalyzed asymmetric hydrogenation.[1]
Chemical Identity & Properties
Nomenclature and Identification[2]
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IUPAC Name: (Z)-2-Acetamido-3-(4-fluorophenyl)acrylic acid[1]
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Common Names: p-Fluoro-N-acetyldehydrophenylalanine; α-Acetamido-4-fluorocinnamic acid[1]
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Molecular Formula: C₁₁H₁₀FNO₃[1]
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Molecular Weight: 223.20 g/mol [1]
Structural Analysis & Isomerism
The compound features a trisubstituted alkene connecting a p-fluorophenyl ring and an acetamido group.[1]
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Geometric Isomerism: The (Z)-isomer is the thermodynamically stable form produced via the standard azlactone route.[1] This stability arises from an intramolecular hydrogen bond between the amide N-H and the carbonyl oxygen of the carboxylic acid (or the ring nitrogen in the azlactone precursor), which locks the conformation.
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Electronic Effects: The para-fluorine atom exerts a strong inductive electron-withdrawing effect (-I) while offering a mesomeric donation (+M), overall deactivating the phenyl ring slightly compared to the unsubstituted parent.[1] This electronic profile influences the binding affinity during catalytic hydrogenation.
Physiochemical Properties
| Property | Value / Description | Note |
| Physical State | White to off-white crystalline solid | |
| Melting Point | 198–202 °C (Typical range for p-F analogs) | Higher than parent (190°C) due to dipole interactions.[1] |
| Solubility | Soluble in MeOH, EtOH, DMF; Sparingly soluble in H₂O | Dissolves readily in alkaline aqueous solutions. |
| pKa | ~3.5 (Carboxylic acid) | Acidic proton facilitates salt formation. |
Synthetic Pathway: Erlenmeyer-Plöchl Azlactone Synthesis[2]
The industrial standard for producing p-Fluoro-α-acetamidocinnamic acid is the Erlenmeyer-Plöchl azlactone synthesis .[1] This route is preferred for its atom economy and the exclusive formation of the requisite (Z)-isomer.[1]
Reaction Mechanism
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Perkin-Type Condensation: N-Acetylglycine condenses with acetic anhydride to form a cyclic 2-methyloxazol-5(4H)-one (azlactone).[1]
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Aldol Condensation: The active methylene of the azlactone attacks the carbonyl carbon of 4-fluorobenzaldehyde.
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Elimination: Loss of water yields the unsaturated azlactone (4-(4-fluorobenzylidene)-2-methyloxazol-5(4H)-one).[1]
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Hydrolysis: The azlactone ring is opened using mild aqueous base or acetone/water to yield the final acyclic acid.
Visualization of Synthesis Flow
Figure 1: The Erlenmeyer-Plöchl pathway ensures stereoselective formation of the Z-isomer via the azlactone intermediate.[1]
Experimental Protocol
Synthesis of p-Fluoro-α-acetamidocinnamic Acid
Reagents:
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4-Fluorobenzaldehyde (0.1 mol)[1]
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N-Acetylglycine (0.1 mol)[1]
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Acetic Anhydride (0.3 mol)[1]
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Sodium Acetate (anhydrous, 0.1 mol)[1]
Step-by-Step Methodology:
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Azlactone Formation: In a 500 mL flask, combine 4-fluorobenzaldehyde, N-acetylglycine, sodium acetate, and acetic anhydride.
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Reflux: Heat the mixture on a steam bath or oil bath at 110°C for 2 hours. The mixture will liquefy and then turn deep yellow/orange as the conjugated azlactone forms.
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Precipitation: Cool the mixture to room temperature. Add 100 mL of cold ethanol or water to precipitate the crude azlactone. Filter and wash with cold water.
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Hydrolysis: Suspend the crude azlactone in a mixture of acetone (100 mL) and water (40 mL). Heat to reflux for 4 hours. The solid will dissolve as the ring opens.
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Isolation: Distill off the acetone. The free acid will crystallize from the remaining aqueous solution upon cooling.
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Purification: Recrystallize from boiling water or ethanol/water (1:1) to obtain white needles.[1]
Core Application: Asymmetric Hydrogenation
The primary utility of p-Fluoro-α-acetamidocinnamic acid is its conversion to L-4-Fluorophenylalanine (or D-isomer) via Rhodium-catalyzed asymmetric hydrogenation.[1] This reaction is a benchmark for testing chiral phosphine ligands (e.g., BINAP, DuPhos).
Mechanistic Insight
The acetamido group is crucial; it acts as a directing group, coordinating to the Rhodium metal center alongside the alkene. This bidentate coordination locks the substrate's face, allowing the chiral ligand on the Rhodium to transfer hydrogen to only one face of the double bond (Enantioselective Induction).
Catalytic Cycle Visualization
Figure 2: The Rh(I) catalytic cycle.[1] The chelation of the acetamido oxygen is the key stereocontrolling element.
Safety & Handling (MSDS Summary)
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Hazards: Causes skin irritation (H315), serious eye irritation (H319). May cause respiratory irritation (H335).[5]
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PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a dust mask if handling large quantities of powder.
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Storage: Store in a cool, dry place. Keep container tightly closed. Stable under standard temperature and pressure.
References
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Preparation of fluorinated phenylalanine derivatives via asymmetric hydrogenation. ResearchGate. Available at: [Link]
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Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry. Available at: [Link][1]
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Erlenmeyer-Plochl Azlactone Synthesis. Cambridge University Press. Available at: [Link][1]
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α-Acetamidocinnamic acid (Parent Compound Data). NIST Chemistry WebBook. Available at: [Link][1]
